molecular formula C14H11ClN2O B13665442 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13665442
M. Wt: 258.70 g/mol
InChI Key: FPXJLGOLHUBEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a chemically synthesized nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved pharmaceuticals and known for its diverse pharmacological profiles . This specific derivative combines the imidazo[1,2-a]pyridine core with a 4-chlorophenyl moiety at the 2-position and a methoxy group at the 7-position, modifications that are strategically designed to optimize its chemical properties and potential for biological activity . This compound is primarily valued as a key intermediate for the design and synthesis of novel bioactive molecules. Research into closely related analogues has demonstrated potent biological activities, including antibacterial , antitubercular , antiviral , and anticancer effects . Its structure makes it a versatile building block for further chemical elaboration, such as in the synthesis of Schiff base ligands or through palladium-catalyzed cross-coupling reactions to create more complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

FPXJLGOLHUBEKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are typically synthesized via condensation reactions between 2-aminopyridines and α-haloketones or related electrophilic carbonyl compounds. This approach allows for the direct formation of the fused imidazo ring system with various substituents depending on the starting materials used.

  • Catalyst- and Solvent-Free Condensation :
    A highly efficient and environmentally friendly method involves the condensation of 2-aminopyridines with α-haloketones under solvent-free and catalyst-free conditions. For example, 2-aminopyridine reacts with 4-chloro-substituted α-haloketones to yield 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives with good to excellent yields (65-88%). This method tolerates functional groups such as chloro and methoxy, which is critical for synthesizing 7-methoxy derivatives.

  • Mechanism :
    The reaction proceeds via nucleophilic substitution where the amino group of 2-aminopyridine attacks the α-haloketone, followed by cyclization and aromatization to form the imidazo[1,2-a]pyridine core.

Specific Preparation of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

While direct literature specifically naming the exact compound "this compound" is limited, the preparation can be inferred from established methods for similar derivatives:

  • Starting Materials :

    • 2-Amino-7-methoxypyridine as the aminopyridine component (to introduce the 7-methoxy substituent on the pyridine ring).
    • 4-Chloro-α-haloketone (such as 4-chloroacetophenone halogenated at the α-position) to introduce the 4-chlorophenyl substituent at the 2-position.
  • Reaction Conditions :

    • Heating the mixture under solvent-free conditions or in an inert solvent such as toluene or methyl isobutyl ketone (MIBK).
    • Reaction times typically range from 40 to 80 minutes, with temperatures around 60-80 °C to facilitate cyclization.
  • Yields and Purification :

    • Yields are generally good to excellent (65-88%) depending on reaction optimization.
    • Purification can be achieved by recrystallization or chromatographic techniques.

Alternative and Advanced Synthetic Approaches

  • Metal-Free Catalytic Methods Using Iodine :
    Recent advances include iodine-promoted metal-free synthesis of imidazo[1,2-a]pyridines via condensation of 2-aminopyridines with acetophenone derivatives. This method proceeds under mild conditions and tolerates various substituents, including halogens and methoxy groups. The mechanism involves initial imine formation, tautomerization, cyclization, and oxidative aromatization.

  • Photocatalytic and Visible Light-Induced Methods :
    Visible light-induced C-H functionalization techniques have been explored for the functionalization of imidazo[1,2-a]pyridines, including formylation and alkoxycarbonylation at the C3 position. Although these methods are more focused on late-stage functionalization, they demonstrate the versatility of imidazo[1,2-a]pyridine chemistry and potential for modification of the 7-methoxy derivative.

  • Process Optimization from Patents :
    Patented processes describe the preparation of imidazo[1,2-a]pyridine derivatives via reaction of imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate and subsequent reduction steps. While these focus more on acetamide derivatives, the strategies for ring formation and substitution are relevant for designing synthetic routes to this compound.

Summary Table of Preparation Methods

Methodology Starting Materials Conditions Yield (%) Notes
Catalyst- and Solvent-Free Condensation 2-Amino-7-methoxypyridine + 4-chloro-α-haloketone Heating, no solvent or catalyst, 60-80 °C, 40-80 min 65-88 Simple, green method, tolerates halogen and methoxy substituents
Iodine-Promoted Metal-Free Synthesis 2-Aminopyridine + acetophenone derivatives Mild heating, iodine catalyst, ambient atmosphere Moderate to High Efficient, mild, oxidative aromatization involved
Patented Multi-Step Process Imidazo[1,2-a]pyridine derivative + N,N-dimethylglyoxylamide hemi-hydrate Solvent (toluene, MIBK), heating, phosphorous tribromide reduction Moderate More complex, involves intermediate isolation and reduction steps, suitable for acetamide derivatives
Visible Light-Induced Functionalization Imidazo[1,2-a]pyridines + functionalizing agents Blue LED illumination, mild conditions Moderate Late-stage functionalization, applicable for further derivatization

Chemical Reactions Analysis

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with a fused imidazole and pyridine ring system, with a chlorophenyl group and a methoxy substituent attached. The chlorine atom and methoxy group in its structure enhance its reactivity and solubility, making it valuable in drug development and organic synthesis.

Research Applications

  • Pharmaceutical Development The properties of this compound make it suitable for pharmaceutical development. Imidazo[1,2-a]pyridine derivatives have a range of biological activities.
  • Antibacterial Research Imidazo[1,2-a]pyridine derivatives are being explored for their antibacterial properties against Gram-positive S. aureus . Researchers are synthesizing phenylimidazo[1,2-a]pyridine-based chromene hybrid molecules via palladium-catalyzed cross-coupling reactions to develop new antibacterial compounds .
  • Synthesis of Derivatives This compound can undergo reactions typical of imidazole derivatives, which is critical for synthesizing analogs and exploring structure-activity relationships.
  • Potential AChE Inhibitors: Imidazo[1,2-a]pyridine-based derivatives with a biphenyl side chain are potential Acetylcholinesterase (AChE) inhibitors .

Tables of Imidazo[1,2-a]pyridine Derivatives and their Binding Affinities

The table below shows binding affinities of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives against E. coli DNA gyrase and S. aureus DNA gyrase :

Compound codeE. coli DNA gyrase (PDB ID: 1AJ6)S. aureus DNA gyrase (PDB ID: 3G7B)
Binding affinity (kcal mol −1)Binding affinity (kcal mol −1)
16a−8.7−8.1
16b−8.6−7.5
16c−8.5−7.6
16d−8.4−8.1
16e−7.2−7.6
16f−8.4−8.0
16g−8.1−8.4
16h−8.7−8.7
16i−8.4−8.5
16j−8.5−7.1
16k−7.7−7.7

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Examples of biological activities that research indicates for imidazo[1,2-a]pyridine derivatives:

  • Anti-inflammatory
  • Antimicrobial
  • Antiviral
  • Antitumor

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorine at position 6 (as in alpidem) reduces metabolic stability due to rapid degradation, whereas methoxy at position 7 may offer improved pharmacokinetic profiles .

Fluorescence Properties

Imidazo[1,2-a]pyridines often exhibit fluorescence, which is sensitive to substituent effects:

Compound Fluorescence Intensity (Relative to Parent Structure) Notes References
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) Low intensity Electron-withdrawing Cl reduces π-conjugation
7-Methoxy-substituted derivatives Moderate to high intensity Electron-donating OCH₃ enhances fluorescence
Nitro-substituted derivatives (e.g., 6g) No fluorescence Strong electron withdrawal quenches emission

The 7-methoxy group in the target compound likely provides better fluorescence than 7-methyl or 7-chloro analogs but less than strongly electron-donating groups (e.g., -NH₂).

Metabolic Stability

  • Alpidem (6-chloro-2-(4-chlorophenyl)) undergoes rapid metabolic degradation due to dual chlorine substituents, limiting its therapeutic utility .
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole retains 89.13% of the parent compound under metabolic conditions, suggesting fluorinated analogs may offer stability advantages .
  • 7-Methoxy substitution is hypothesized to slow oxidative metabolism compared to chloro or methyl groups, though direct data on the target compound is needed.

Pharmacological Activity

  • Anticancer Activity : Derivatives like 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (compound 6) inhibit the AKT/mTOR pathway and induce apoptosis in cancer cells .
  • CNS Modulation : Alpidem acts as a GABA_A receptor agonist, but its clinical use is restricted due to rapid metabolism. The 7-methoxy variant may retain activity with improved stability .
  • Enzyme Interactions : DFT studies on 7-methyl-2-phenyl derivatives show strong interactions with enzymes like ENR, suggesting substituent-dependent binding affinities .

Q & A

Q. What are the established synthetic methodologies for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions . A common approach starts with a substituted imidazo[1,2-a]pyridine precursor, where the 4-chlorophenyl group is introduced via nucleophilic substitution or Suzuki coupling. The methoxy group at position 7 can be incorporated through alkylation or by using pre-functionalized starting materials. For example:

Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones.

Step 2 : Introduction of the 4-chlorophenyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Step 3 : Methoxylation at position 7 using methylating agents (e.g., dimethyl sulfate) under basic conditions .
Reaction optimization often involves temperature control (60–120°C) and solvent selection (e.g., DMF or THF) to improve yields (typically 60–85%) .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Methodological Answer : Analytical techniques are critical for validation:
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for pharmacological studies). A C18 column with a methanol/water gradient is commonly used .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. Key signals include the methoxy proton at δ 3.8–4.0 ppm and aromatic protons from the chlorophenyl group (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 329.08 for C₁₅H₁₂ClN₂O) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Imidazo[1,2-a]pyridine derivatives exhibit diverse activities:
  • Antimicrobial : MIC values range from 2–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Kinase Inhibition : IC₅₀ values of 0.5–5 µM for targets like JAK2 or EGFR, attributed to the 4-chlorophenyl group’s hydrophobic interactions .
  • Anticancer : In vitro cytotoxicity (IC₅₀ = 10–50 µM) against HeLa and MCF-7 cell lines, with apoptosis confirmed via flow cytometry .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved when testing this compound?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:
  • Dose-Response Curves : Test across a broad concentration range (nM to mM) to identify false positives/negatives.
  • Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based (e.g., ADP-Glo™) assays .
  • Cell Line Authentication : Use STR profiling to rule out contamination. For example, discrepancies in cytotoxicity may arise from misidentified HeLa vs. HEK293 lines .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

  • Methodological Answer : Key modifications and their impacts:
Modification Effect Method
4-Chlorophenyl → 4-Fluorophenyl Enhances metabolic stability (CYP450 resistance)Suzuki coupling
Methoxy → Trifluoromethoxy Improves blood-brain barrier penetration (logP increase by 0.5)Nucleophilic substitution
N-Methylation of imidazole Reduces hERG inhibition (IC₅₀ > 30 µM vs. 5 µM)Alkylation under basic conditions
In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide prioritization of analogs .

Q. How does the compound interact with multiple molecular targets simultaneously?

  • Methodological Answer : Multi-target interactions are probed via:
  • Surface Plasmon Resonance (SPR) : Screen against a panel of 50+ kinases to identify off-target binding (e.g., c-MET inhibition at Kd = 120 nM) .
  • Thermal Shift Assays : Monitor protein denaturation to confirm binding to both EGFR and PDGFRα .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) reveal shared binding motifs, such as hydrogen bonding with kinase hinge regions .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Variability sources and resolutions:
  • Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) alters IC₅₀; standardize using [ATP] = Km for the kinase .
  • Compound Solubility : Use co-solvents (e.g., DMSO ≤ 0.1%) to prevent aggregation. Confirm solubility via nephelometry .
  • Data Normalization : Reference controls (e.g., staurosporine for kinase assays) ensure inter-study comparability .

Structural-Activity Relationship (SAR) Insights

Q. How do substituents at the 4-chlorophenyl group influence bioactivity?

  • Methodological Answer : SAR trends include:
Substituent Effect on Activity Example Data
4-Cl Optimal for kinase inhibition (IC₅₀ = 0.8 µM)JAK2 inhibition
4-F Improved selectivity (10-fold vs. 4-Cl)EGFR IC₅₀ = 1.2 µM
4-NO₂ Reduced solubility (logP = 3.8 vs. 2.5)MIC > 32 µg/mL (ineffective)
QSAR models (e.g., CoMFA) further correlate substituent electronegativity with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.